molecular formula C19H22FN3S B5704030 4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B5704030
M. Wt: 343.5 g/mol
InChI Key: SLZYCDAGTQXTEP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a piperazine derivative featuring a 4-fluorophenyl group at the 4-position of the piperazine ring and a carbothioamide moiety linked to an N-(2-phenylethyl) substituent. The fluorine atom enhances electronegativity and metabolic stability, while the phenylethyl group contributes to lipophilicity, influencing receptor binding and pharmacokinetics.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c20-17-6-8-18(9-7-17)22-12-14-23(15-13-22)19(24)21-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZYCDAGTQXTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the reaction of 4-fluoroaniline with 2-phenylethylamine to form an intermediate, which is then reacted with piperazine and a carbothioamide reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Halogen-Substituted Phenyl Groups
  • 4-(3-Chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide () : Replacing the 4-fluorophenyl group with 3-chlorophenyl alters steric and electronic properties. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity to targets sensitive to substituent position and polarity .
Heterocyclic and Aromatic Substitutions
  • 4-(Furan-2-carbonyl)-N-(2-phenylethyl)piperazine-1-carbothioamide () : The furan carbonyl group increases electron-withdrawing effects, which may alter redox properties and metabolic stability compared to the fluorophenyl analog .
  • 4-(3-Trifluoromethylphenyl)-N-(4-methylpyridin-2-yl)piperazine-1-carbothioamide () : The trifluoromethyl group enhances hydrophobicity and bioavailability, making this compound a potent PHGDH inhibitor (IC₅₀ = 0.2 μM), whereas the fluorophenyl analog’s activity remains uncharacterized .

Functional Group Modifications: Carbothioamide vs. Carboxamide

  • 4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide () : Replacing carbothioamide (C=S) with carboxamide (C=O) reduces electron delocalization and hydrogen-bonding capacity. This compound exhibits high HPLC purity (95.5%) and activity as a kinase inhibitor, suggesting that subtle functional group changes significantly impact target engagement .

Structural and Crystallographic Insights

  • N-(4-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide () : X-ray crystallography reveals a chair conformation of the piperazine ring, with bond lengths (C–N = 1.45 Å) and angles consistent with related structures. The bromophenyl group induces steric effects absent in the fluorophenyl analog, impacting crystal packing and solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Piperazine Substituent (Position 4) N-Substituent Functional Group Biological Activity Key Findings
Target Compound 4-Fluorophenyl 2-Phenylethyl Carbothioamide Not reported Enhanced lipophilicity due to phenylethyl group
4-(3-Chlorophenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide (17) 3-Chlorophenyl 2-Phenylethyl Carbothioamide Not reported Steric effects alter target binding
ML267 (7) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-Methoxypyridin-2-yl Carbothioamide Bacterial growth inhibition IC₅₀ = 0.5 μM for phosphopantetheinyl transferase
p-MPPF (12) 2'-Methoxyphenyl p-Fluorobenzamidoethyl Carboxamide 5-HT₁ₐ antagonist ID₅₀ = 3 mg/kg (hypothermia)
PHGDH Inhibitor (6) 3-Trifluoromethylphenyl 4,6-Dimethylpyridin-2-yl Carbothioamide PHGDH inhibition IC₅₀ = 0.2 μM

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